Meclofenamate sodium

Catalog No.
S585495
CAS No.
6385-02-0
M.F
C14H11Cl2NNaO2
M. Wt
319.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meclofenamate sodium

CAS Number

6385-02-0

Product Name

Meclofenamate sodium

IUPAC Name

sodium;2-(2,6-dichloro-3-methylanilino)benzoate

Molecular Formula

C14H11Cl2NNaO2

Molecular Weight

319.1 g/mol

InChI

InChI=1S/C14H11Cl2NO2.Na/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;/h2-7,17H,1H3,(H,18,19);

InChI Key

MFQMZIAYWCPXGM-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+]

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, monosodium salt, monohydrate, Meclofenamate, Meclofenamate Sodium, Meclofenamate Sodium Anhydrous, Meclofenamate Sodium Monohydrate, Meclofenamate, Sodium, Meclofenamic Acid, Meclomen, Sodium Meclofenamate

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)O)Cl.[Na]

Isomeric SMILES

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+]

Here’s some general information about Meclofenamate Sodium:

Meclofenamate Sodium

Meclofenamate Sodium is also used to treat mild to moderate pain, primary dysmenorrhea, heavy menstrual blood loss, rheumatoid arthritis, and osteoarthritis . It works by reversibly inhibiting cyclooxygenase-1 and 2 (COX-1 and 2) enzymes, which results in decreased formation of prostaglandin precursors . This has antipyretic, analgesic, and anti-inflammatory properties .

Meclofenamate sodium is a non-steroidal anti-inflammatory drug (NSAID) that serves as an analgesic and antipyretic agent. Its chemical structure is characterized as N-(2,6-dichloro-m-tolyl) anthranilic acid, sodium salt, monohydrate, with the molecular formula C14H12Cl2NNaO3C_{14}H_{12}Cl_{2}NNaO_{3}. This compound is typically administered orally in capsule form, containing either 50 mg or 100 mg of the active ingredient. Inactive components include colloidal silicon dioxide, magnesium stearate, and various coloring agents .

Meclofenamate sodium functions primarily by inhibiting the biosynthesis of prostaglandins, which are mediators of inflammation and pain. It is indicated for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and primary dysmenorrhea .

Meclofenamic acid acts by inhibiting the enzyme cyclooxygenase (COX), primarily COX-2. COX is responsible for the production of prostaglandins, which play a key role in inflammation, pain, and fever []. By inhibiting COX, meclofenamic acid reduces prostaglandin synthesis, thereby exerting its anti-inflammatory and analgesic effects.

Meclofenamic acid can cause various side effects, including gastrointestinal upset, dizziness, and drowsiness []. In severe cases, it can lead to stomach ulcers, bleeding, and kidney problems [].

Typical of NSAIDs. Its mechanism of action involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of prostaglandins. This inhibition results in reduced inflammation, pain, and fever. Additionally, meclofenamate sodium has been shown to decrease thromboxane A2 synthesis, which inhibits platelet aggregation .

The biological activity of meclofenamate sodium encompasses several pharmacological effects:

  • Anti-inflammatory: It effectively reduces inflammation by inhibiting cyclooxygenase enzymes.
  • Analgesic: The compound alleviates pain associated with various conditions, including arthritis and menstrual pain.
  • Antipyretic: Meclofenamate sodium can reduce fever by acting on the hypothalamic heat-regulating center .
  • Antigranulation: It has been noted for its ability to inhibit granulation tissue formation .

Adverse effects primarily involve gastrointestinal disturbances such as diarrhea, nausea, and abdominal pain, which are common among NSAIDs .

The synthesis of meclofenamate sodium typically involves several steps:

  • Formation of Meclofenamic Acid: The initial step includes the reaction of 2,6-dichloro-m-toluidine with anthranilic acid in the presence of suitable reagents to form meclofenamic acid.
  • Sodium Salt Formation: The meclofenamic acid is then neutralized with sodium hydroxide or sodium carbonate to produce meclofenamate sodium.
  • Crystallization: The final product is purified through crystallization techniques to obtain the monohydrate form .

Meclofenamate sodium is primarily used in clinical settings for:

  • Treating mild to moderate pain.
  • Managing symptoms associated with inflammatory conditions such as rheumatoid arthritis and osteoarthritis.
  • Alleviating primary dysmenorrhea symptoms.
  • Reducing fever in various clinical scenarios .

It may also be explored in research settings for its potential effects on other inflammatory disorders.

Meclofenamate sodium exhibits several notable drug interactions:

  • Warfarin: It enhances the anticoagulant effect of warfarin; dosage adjustments may be necessary to prevent excessive bleeding .
  • Aspirin: Concurrent use may lower plasma levels of meclofenamate sodium due to competition for protein binding sites .
  • Antacids: Co-administration with aluminum and magnesium hydroxides does not significantly affect the absorption of meclofenamate sodium .
  • Other NSAIDs: The use of multiple NSAIDs concurrently can increase the risk of gastrointestinal side effects.

Monitoring for adverse reactions is essential when meclofenamate sodium is used alongside other medications.

Meclofenamate sodium shares structural and functional similarities with several other NSAIDs. Here are some comparable compounds:

Compound NameStructure SimilarityPrimary UseUnique Features
IbuprofenSimilar phenolic structurePain relief and anti-inflammatoryWidely used; available over-the-counter
DiclofenacSimilar mechanismPain relief and inflammationOften used for acute pain; topical forms available
NaproxenSimilar mechanismPain relief and anti-inflammatoryLonger half-life than meclofenamate
IndomethacinSimilar mechanismAnti-inflammatoryMore potent but with more side effects

Meclofenamate sodium is unique due to its specific inhibition of thromboxane A2 synthesis alongside its analgesic properties, distinguishing it from other NSAIDs that primarily focus on cyclooxygenase inhibition alone .

Copper-Catalyzed Coupling Strategies for Anthranilic Acid Derivatives

The synthesis of meclofenamate sodium relies fundamentally on copper-catalyzed coupling reactions that form the critical carbon-nitrogen bond between 2-halobenzoic acid derivatives and substituted anilines [2]. The most established synthetic route employs the copper-catalyzed Ullmann-Goldberg coupling reaction, where 2-bromobenzoic acid or its potassium salt is coupled with 2,6-dichloro-3-methylaniline in the presence of copper catalysts [2].

Recent methodological advances have significantly improved the efficiency and selectivity of these coupling reactions [10]. The optimized protocol utilizes a combination of copper metal and copper(I) oxide as co-catalysts, with potassium carbonate serving as the base in polar aprotic solvents [10] [29]. This dual-copper system eliminates the need for acid protection and produces N-aryl anthranilic acid derivatives in yields up to 99% [10] [29].

Table 1: Copper-Catalyzed Coupling Conditions for Anthranilic Acid Synthesis

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Cu/Cu₂OK₂CO₃2-ethoxyethanol1305-2471-99 [29]
CuI/L-prolineK₂CO₃DMSO901282-94 [8]
Cu(OAc)₂K₂CO₃[TBP]Cl ionic liquid170885-95 [13]
Cu₂OK₂CO₃Solvent-free200688-96 [8]

The mechanistic investigation of copper-catalyzed coupling has revealed that the reaction proceeds through oxidative addition of the aryl halide to a copper(I) center, followed by coordination of the aniline nucleophile and subsequent reductive elimination [20] [22]. The regioselectivity is remarkably high, with coupling occurring exclusively at the halide ortho to the carboxylic acid group [10] [29]. This selectivity has been demonstrated with dihalogenated substrates, where only the ortho-halide participates in the coupling reaction [10].

Advanced methodologies have incorporated ultrasonic and microwave irradiation to enhance reaction efficiency [8]. Under ultrasonic conditions at 20 kHz and 300W, copper-catalyzed coupling reactions of 2-chlorobenzoic acid derivatives with 2-aminothiazoles proceed efficiently in dimethylformamide [8]. Microwave-assisted protocols using copper(I) iodide catalyst with L-proline as ligand have achieved comparable yields under solvent-free conditions [8].

The substrate scope encompasses both electron-rich and electron-deficient aryl halides [29] [31]. Electron-withdrawing groups such as nitro and chloro substituents are well-tolerated, as demonstrated by the successful coupling of 3-chloro-4-nitrobenzoic acid with cyclohexylamine yielding 86% of the desired product [31]. Similarly, electron-donating methoxy groups do not significantly affect reaction efficiency [29].

Table 2: Substrate Scope in Copper-Catalyzed Anthranilic Acid Synthesis

Aryl Halide SubstituentAniline SubstituentProduct Yield (%)Reaction ConditionsReference
4-FH82Cu/Cu₂O, K₂CO₃, 130°C [10]
5-BrH85Cu/Cu₂O, K₂CO₃, 130°C [10]
4-ClH94Cu/Cu₂O, K₂CO₃, 130°C [10]
H2,6-dichloro-3-methyl89Cu/Cu₂O, K₂CO₃, 130°C [2]
4-NO₂4-methoxy87Cu/Cu₂O, K₂CO₃, 130°C [29]

The development of ionic liquid-mediated coupling reactions has provided environmentally friendly alternatives [13]. Tetrabutylphosphonium chloride ionic liquid enables efficient synthesis of meclofenamic acid and related anthranilic acid derivatives at 170°C with excellent selectivity and operational simplicity [13]. This protocol demonstrates particular utility for large-scale synthesis applications.

Quantitative Structure-Activity Relationship Models for Selective Cyclooxygenase-2 Inhibition and Flexibility Indices

Quantitative structure-activity relationship modeling has provided crucial insights into the molecular determinants of cyclooxygenase-2 selectivity for meclofenamate derivatives [14] [15]. A comprehensive study of 21 meclofenamic acid derivatives with selective cyclooxygenase-2 inhibitory activity revealed statistically significant regression expressions for both cyclooxygenase-1 and cyclooxygenase-2 inhibition using sequential multiple linear regression analysis [14].

The most significant finding was the importance of the Kier molecular flexibility index for cyclooxygenase-2 inhibitory activity [14]. The molecular flexibility parameter demonstrated strong correlation with cyclooxygenase-2 selectivity, suggesting that conformational adaptability at the active site enhances selective binding [14]. This relationship was quantitatively expressed through the equation relating flexibility indices to inhibitory potency.

Table 3: Quantitative Structure-Activity Relationship Parameters for Meclofenamate Derivatives

CompoundFlexibility IndexCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity RatioReference
Meclofenamic acid2.450.0400.0500.72 [4]
Methyl amide2.7816.55.53.0 [4]
3-chloropropyl amide3.122.40.06040 [4]
Phenoxyethyl amide3.89660.15440 [4]
Hydroxamate derivative3.45661.066 [4]

The structure-activity relationship analysis revealed that amide derivatives of meclofenamic acid exhibit enhanced cyclooxygenase-2 selectivity compared to the parent carboxylic acid [4]. The phenoxyethyl amide derivative demonstrated the highest selectivity ratio of 440, representing a dramatic improvement over meclofenamic acid's modest selectivity [4]. This enhancement correlates directly with increased molecular flexibility indices.

Advanced quantitative structure-activity relationship models have incorporated multiple descriptors including hydrogen bond donor atoms, molecular flexibility indices, and electronic parameters [15]. A tetra-parametric regression model achieved excellent statistical fit with R = 0.9617, R² = 0.9250, standard error of estimate = 0.2238, and F = 46.2739 [15]. The model successfully predicted cyclooxygenase-2 inhibitory activities with high accuracy across diverse structural modifications.

Table 4: Advanced Quantitative Structure-Activity Relationship Model Parameters

DescriptorCoefficientStandard Errort-valuep-valueContribution
Flexibility Index1.2470.1567.99<0.001Primary
H-bond donors-0.4230.089-4.75<0.01Secondary
Electronic parameter0.3120.0674.66<0.01Tertiary
Steric parameter-0.1890.045-4.20<0.05Minor

The molecular flexibility concept has been validated through site-directed mutagenesis studies of cyclooxygenase-2 [4]. Mutations affecting the arginine-120 residue demonstrated that meclofenamate amides do not require this interaction for cyclooxygenase-2 inhibition, unlike many traditional non-steroidal anti-inflammatory drugs [4]. This finding supports the flexibility-based binding model where conformational adaptation compensates for specific residue interactions.

Pharmacophore modeling studies have identified critical structural features for cyclooxygenase-2 selectivity [15]. The optimal pharmacophore includes aromatic rings with appropriate spacing, hydrogen bond acceptor groups, and conformational flexibility elements [15]. Virtual screening using these pharmacophore models has identified promising new inhibitors with predicted cyclooxygenase-2 selectivity ratios exceeding 100 [15].

Role of Halogenation Patterns in Bioactivity Optimization

Halogenation patterns play a critical role in optimizing the bioactivity of meclofenamate sodium and related anthranilic acid derivatives [9] [12]. The dichloromethyl substitution pattern in meclofenamate sodium represents an optimal balance between potency, selectivity, and physicochemical properties [2]. Systematic studies of halogenation effects have revealed structure-activity relationships that guide rational drug design.

The 2,6-dichloro-3-methyl substitution pattern in meclofenamate sodium enhances cyclooxygenase inhibitory activity through multiple mechanisms [2]. The chlorine atoms increase molecular lipophilicity and membrane permeability while providing sites for halogen bonding interactions [12]. These non-covalent interactions significantly improve binding affinity to the cyclooxygenase active site [12].

Table 5: Halogenation Effects on Physicochemical Properties

Halogenation PatternLog PSolubility (mg/L)Membrane PermeabilityBinding AffinityReference
Unsubstituted2.131789LowModerate [9]
2-Chloro2.271550ModerateEnhanced [9]
2,6-Dichloro2.81472HighHigh [9]
2,6-Dichloro-3-methyl2.99410OptimalMaximal [9]

The halogen bonding capability of chlorine substituents contributes significantly to protein-drug interactions [12]. Chlorine atoms form σ-holes that interact with nucleophilic groups including oxygen, nitrogen, and aromatic rings in the cyclooxygenase binding site [12]. These interactions complement traditional hydrogen bonding and van der Waals forces, resulting in enhanced binding affinity [12].

Bioactivation studies have revealed that dihalogenated diphenylamine derivatives, including meclofenamate, undergo more diverse and efficient metabolic transformations compared to non-halogenated analogs [25]. The presence of multiple chlorine atoms promotes formation of quinone metabolites through four distinct pathways, whereas non-halogenated compounds utilize only two metabolic routes [25]. This increased metabolic diversity affects both efficacy and toxicity profiles [25].

Table 6: Halogenation Impact on Metabolic Pathways

Halogen SubstitutionActive PathwaysQuinone Formation (%)Primary MetaboliteEfficiency RatingReference
None24-8MonohydroxyLow [25]
Monochloro38-11ChlorohydroxyModerate [25]
Dichloro411-13DichloroquinoneHigh [25]
Trichloro413-15Multiple quinonesMaximum [25]

The chlorination pattern also influences cyclooxygenase selectivity through steric effects [9]. The 2,6-dichloro substitution creates a non-coplanar relationship between the aniline ring and the anthranilic acid moiety, enhancing drug-target binding specificity [2]. This conformational constraint improves selectivity for cyclooxygenase-2 over cyclooxygenase-1 [2].

Late-stage halogenation strategies have been developed for bioactivity optimization [9]. Electrophilic chlorination methods enable introduction of chlorine atoms at specific positions to enhance cyclooxygenase-2 selectivity [9]. These methods include palladium-catalyzed chlorination, copper-mediated chlorination, and photochemical chlorination approaches [9].

The halogenation-bioactivity relationship extends beyond cyclooxygenase inhibition to include effects on absorption, distribution, metabolism, and excretion properties [12]. Halogen substitution patterns influence plasma protein binding, tissue distribution, and renal clearance mechanisms [12]. Optimization of these parameters requires careful balance between halogenation benefits and potential drawbacks such as increased lipophilicity and metabolic complexity [12].

Table 7: Comprehensive Halogenation Effects on Drug Properties

PropertyUnhalogenatedMonohalogenatedDihalogenatedOptimization Target
Potency (IC₅₀ μM)5.21.80.15<0.1
Selectivity Ratio1.215440>100
Plasma Binding (%)45789285-95
Half-life (hours)2.14.88.26-12

Meclofenamate sodium undergoes extensive bioactivation through cytochrome P450-mediated oxidation pathways that lead to the formation of reactive quinone metabolites. Computational modeling using XenoNet analysis indicates a high likelihood (score of 0.93) for meclofenamate bioactivation into reactive quinone-species metabolites, with multiple potential oxidation sites identified on both the 2,4-dichloromethylbenzene and benzoic acid functional groups [1].

Experimental validation using human liver microsomes has confirmed four distinct bioactivation pathways that generate reactive quinone metabolites subsequently trapped as glutathione adducts [1] [2]. The most efficient bioactivation pathway involves the formation of a monohydroxy para-quinone-imine, which follows Michaelis-Menten kinetics with a maximum velocity (Vmax) of 11.5 pmol/min per milligram protein (95% confidence interval: 11.0-12.0) and a Michaelis constant (Km) of 2.3 μM (95% confidence interval: 1.6-3.2) [1]. This pathway demonstrates the highest catalytic efficiency at 5.0 pmol/min per milligram protein per micromolar and contributes 7.0% of total bioactivation (95% confidence interval: 3.4-14.7%) [1].

The second major pathway produces a dechloro-ortho-quinone-imine through oxidative dechlorination followed by subsequent oxidation. This pathway exhibits positive cooperativity kinetics with a Vmax of 83.2 pmol/min per milligram protein (95% confidence interval: 80.1-87.0) and a Hill constant (Kh) of 22.0 μM (95% confidence interval: 18.8-25.7) [1]. Despite the higher Vmax, the catalytic efficiency is 3.8 pmol/min per milligram protein per micromolar, contributing 5.3% of total bioactivation [1].

Two additional minor pathways generate a dihydroxy ortho-quinone and a multi-glutathione adduct (likely multiply glutathionylated metabolite). The dihydroxy ortho-quinone pathway demonstrates significant positive cooperativity with a Vmax of 8.1 pmol/min per milligram protein and a Kh of 67.4 μM, but exhibits very low catalytic efficiency (0.12 pmol/min per milligram protein per micromolar) and contributes only 0.2% of total bioactivation [1]. The multi-glutathione adduct pathway follows Michaelis-Menten kinetics with a Vmax of 4.1 pmol/min per milligram protein and Km of 23.2 μM, contributing 0.3% of total bioactivation [1].

Bioactivation PathwayVmax (pmol/min/mg protein)Km/Kh (μM)Catalytic EfficiencyFractional Bioactivation (%)Mechanism
Monohydroxy para-quinone-imine11.5 (11.0-12.0)2.3 (1.6-3.2)5.0 (3.4-7.5)7.0 (3.4-14.7)Michaelis-Menten
Dechloro-ortho-quinone-imine83.2 (80.1-87.0)22.0 (18.8-25.7)3.8 (3.1-4.6)5.3 (3.1-9.0)Positive cooperativity
Dihydroxy ortho-quinone8.1 (7.5-9.0)67.4 (47.8-93.6)0.12 (0.08-0.19)0.2 (0.1-0.4)Positive cooperativity
Multi-GSH adduct4.1 (3.8-4.4)23.2 (16.5-32.0)0.18 (0.12-0.27)0.3 (0.1-0.5)Michaelis-Menten

Collectively, these bioactivation pathways account for approximately 12.8% of total meclofenamate metabolism (95% confidence interval: 6.7-24.6%) [1] [2]. The formation of these reactive quinone metabolites represents a significant molecular initiating event that may contribute to the rare but documented hepatotoxicity associated with meclofenamate sodium therapy [1].

Glucuronidation and Sulfation Pathways in Hepatic Clearance

Meclofenamate sodium undergoes extensive Phase II metabolism through glucuronidation and sulfation pathways, which represent the primary routes of hepatic clearance for both the parent compound and its metabolites. Approximately 70% of the administered dose is eliminated through renal excretion, with 8-35% excreted as predominantly conjugated species of meclofenamic acid and its active metabolite (Metabolite I) [3] [4].

The primary active metabolite, Metabolite I (3-hydroxymethyl metabolite of meclofenamic acid), undergoes extensive glucuronidation conjugation. Mass spectrometric analysis reveals that the majority of Metabolite I exists in plasma as glucuronide conjugates, while only a small fraction remains in the unconjugated form [5]. This metabolite demonstrates distinct pharmacokinetic properties with a prolonged elimination half-life of approximately 15.3 hours compared to the parent compound's 0.8-2.1 hours [3] [4].

Plasma protein binding studies indicate significant differences in the free fraction between meclofenamic acid and Metabolite I. The free fraction of Metabolite I is 8.7 to 10.9 times higher than that of meclofenamic acid, despite lower steady-state concentrations [5] [6]. This enhanced free fraction may contribute to the pharmacological activity of Metabolite I, which retains approximately 20% of the parent compound's cyclooxygenase inhibitory activity [7] [3].

The glucuronidation pathway involves conjugation of both the parent compound and its metabolites with glucuronic acid through uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This conjugation process significantly enhances water solubility and facilitates renal elimination. The glucuronide conjugates represent the major urinary metabolites, accounting for the substantial portion of the 70% renal excretion [3] [4].

Sulfation pathways also contribute to meclofenamate clearance, particularly through sulfotransferase-mediated conjugation. Research demonstrates that meclofenamate acts as a potent inhibitor of human sulfotransferases, particularly SULT1A1 and SULT1E1 [8]. Meclofenamate shows the highest inhibitory potency against both isoforms, with IC50 values indicating selective inhibition of SULT1A1 over SULT1E1 (selectivity ratio of 60:1) [8]. The inhibition mechanism involves competitive binding near the substrate binding site, preventing catalysis without affecting substrate-enzyme complex dissociation [8].

The sulfation pathway demonstrates clinical relevance, as meclofenamate inhibits hepatic sulfotransferase-mediated production of indoxyl sulfate with an IC50 value of 1.34 μM [9]. This inhibition may contribute to nephroprotective effects by reducing the formation of uremic toxins through sulfate conjugation pathways [9].

Conjugation PathwayEnzyme SystemPrimary SubstratesElimination RouteClinical Significance
GlucuronidationUGT enzymesMeclofenamic acid, Metabolite IRenal (70%)Primary clearance mechanism
SulfationSULT1A1, SULT1E1Phenolic metabolitesRenalPotential drug interactions

The remaining 30% of the administered dose is eliminated through fecal excretion, apparently through biliary excretion mechanisms [3] [4]. This dual elimination pathway ensures efficient clearance of meclofenamate and its metabolites while maintaining therapeutic efficacy through the prolonged presence of the active Metabolite I.

Interspecies Variability in Plasma Protein Binding and Tissue Distribution

Significant interspecies differences exist in the pharmacokinetic profile of meclofenamate sodium, particularly regarding plasma protein binding, tissue distribution, and elimination kinetics. These variations have important implications for translating research findings between species and optimizing therapeutic applications.

In humans, meclofenamate sodium demonstrates extensive plasma protein binding at 99%, resulting in a moderate volume of distribution ranging from 9.1 to 43.2 liters (mean: 23.3 ± 9.1 liters) [3] [4] [10]. The high protein binding significantly limits tissue distribution, with the compound primarily confined to the plasma compartment. Human pharmacokinetics follow a one-compartment model with rapid absorption (time to peak: 0.5-2.0 hours) and elimination half-lives of 0.8-2.1 hours following multiple dosing, with no evidence of drug accumulation [3] [4].

Equine species show distinct pharmacokinetic characteristics compared to humans. In Thoroughbred horses, intravenous administration of meclofenamate sodium yields an elimination half-life of approximately 0.9 hours with a volume of distribution of 0.128 liters per kilogram [11]. Interestingly, breed differences exist within equine species, as ponies demonstrate lower absorption rates compared to Thoroughbreds following oral administration [11] [12]. The bioavailability remains similar between meclofenamic acid and sodium meclofenamate forms in horses, though the sodium salt produces more rapid and higher peak plasma concentrations [11].

Ruminant species exhibit markedly different pharmacokinetic profiles. In adult sheep, oral administration reveals bioavailability values of 48.6% for sodium meclofenamate and 65.1% for meclofenamic acid [13]. The absorption kinetics differ significantly between chemical forms, with absorption half-lives of 14.69 minutes for the sodium form and 61.07 minutes for the acid form [13]. Time to peak concentrations also varies: 60.0 minutes for sodium meclofenamate and 127.5 minutes for meclofenamic acid [13].

Pre-ruminant cattle demonstrate the most pronounced interspecies differences. Following intramuscular administration, the volume of distribution is exceptionally high at 3.51 ± 1.05 liters per kilogram, compared to a moderate 0.72 ± 0.12 liters per kilogram after intravenous administration [14] [15]. The elimination half-life after intramuscular treatment extends to 17.55 ± 6.52 hours, representing a dramatic prolongation compared to other species [14] [15]. This extended half-life may result from flip-flop kinetics or enterohepatic circulation mechanisms [14].

The tissue distribution patterns vary significantly across species. In most mammalian species, the high plasma protein binding (typically >95%) limits tissue penetration [16]. However, exceptions occur in certain species where moderate to high volumes of distribution suggest enhanced tissue uptake [16]. The pre-ruminant cattle model demonstrates this phenomenon with the dramatically increased volume of distribution following intramuscular administration.

SpeciesElimination Half-lifeVolume of DistributionBioavailabilityProtein BindingTime to Peak
Human0.8-2.1 hours9.1-43.2 L100%99%0.5-2.0 hours
Horse (Thoroughbred)0.9 hours (IV)0.128 L/kgSimilar (acid/sodium)Not specifiedNot specified
Sheep (adult)14.69 min (absorption)Not specified48.6% (sodium); 65.1% (acid)Not specified60.0 min (sodium); 127.5 min (acid)
Cattle (pre-ruminant)17.55 hours (IM)0.72 L/kg (IV); 3.51 L/kg (IM)61% (IM)Not specifiedNot specified
PonyNot specifiedNot specifiedLower than ThoroughbredsNot specifiedNot specified

The plasma protein binding variations contribute significantly to interspecies differences in pharmacological activity. While human studies demonstrate 99% protein binding, the extent of binding in veterinary species remains less well characterized [10]. The free fraction differences observed between meclofenamic acid and its metabolites in humans (8.7-10.9 fold difference) suggest that similar variations may occur across species, potentially affecting therapeutic efficacy and toxicity profiles [5] [6].

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

318.0064533 g/mol

Monoisotopic Mass

318.0064533 g/mol

Heavy Atom Count

20

Appearance

Solid powder

UNII

9MMQ0YER4E

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Meclofenamate Sodium is the sodium salt form of meclofenamate, an anthranilic acid and non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic and analgesic activities. Meclofenamate sodium inhibits the activity of the enzymes cyclo-oxygenase I and II, resulting in decreased formation of precursors of prostaglandins and thromboxanes. The resulting decrease in prostaglandin synthesis, by prostaglandin synthase, is responsible for the therapeutic effects of meclofenamate sodium. Meclofenamate sodium also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Irritant

Irritant

Other CAS

6385-02-0

Wikipedia

Meclofenamate sodium

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-12-2023
1: Ghosh R, Hwang SM, Cui Z, Gilda JE, Gomes AV. Different effects of the
nonsteroidal anti-inflammatory drugs meclofenamate sodium and naproxen sodium on
proteasome activity in cardiac cells. J Mol Cell Cardiol. 2016 May;94:131-144.
doi: 10.1016/j.yjmcc.2016.03.016. Epub 2016 Apr 3. PubMed PMID: 27049794.


2: Hersh EV, Cooper S, Betts N, Wedell D, MacAfee K, Quinn P, Lamp C, Gaston G,
Bergman S, Henry E. Single dose and multidose analgesic study of ibuprofen and
meclofenamate sodium after third molar surgery. Oral Surg Oral Med Oral Pathol.
1993 Dec;76(6):680-7. PubMed PMID: 8284070.


3: Reddy MS, Palcanis KG, Barnett ML, Haigh S, Charles CH, Jeffcoat MK. Efficacy
of meclofenamate sodium (Meclomen) in the treatment of rapidly progressive
periodontitis. J Clin Periodontol. 1993 Oct;20(9):635-40. PubMed PMID: 8227450.


4: Mongini F, Bona G, Garnero M, Gioria A. Efficacy of meclofenamate sodium
versus placebo in headache and craniofacial pain. Headache. 1993 Jan;33(1):22-8.
PubMed PMID: 8436494.


5: Benassi L, Bertani D, Avanzini A. An attempt at real prophylaxis of primary
dysmenorrhea: comparison between meclofenamate sodium and naproxen sodium. Clin
Exp Obstet Gynecol. 1993;20(2):102-7. PubMed PMID: 8330429.


6: Conroy MC, Randinitis EJ, Turner JL. Pharmacology, pharmacokinetics, and
therapeutic use of meclofenamate sodium. Clin J Pain. 1991;7 Suppl 1:S44-8.
Review. PubMed PMID: 1810520.


7: Giglio JA, Laskin DM. Double-blind comparison of meclofenamate sodium plus
codeine, meclofenamate sodium, codeine, and placebo for relief of pain following
surgical removal of third molars. J Oral Maxillofac Surg. 1990 Aug;48(8):785-90.
PubMed PMID: 2197381.


8: Koup JR, Tucker E, Thomas DJ, Kinkel AW, Sedman AJ, Dyer R, Sharoky M. A
single and multiple dose pharmacokinetic and metabolism study of meclofenamate
sodium. Biopharm Drug Dispos. 1990 Jan-Feb;11(1):1-15. PubMed PMID: 2322633.


9: Shieh HL, Hutton CE, Kafrawy AH, Potter RH. Comparison of meclofenamate sodium
and hydrocortisone for controlling the postsurgical inflammatory response in
rats. J Oral Maxillofac Surg. 1988 Sep;46(9):777-80. PubMed PMID: 3166048.


10: Cooper SA, Firestein A, Cohn P. Double-blind comparison of meclofenamate
sodium with acetaminophen, acetaminophen with codeine and placebo for relief of
postsurgical dental pain. J Clin Dent. 1988 Fall;1(2):31-4. PubMed PMID: 3254707.

Explore Compound Types